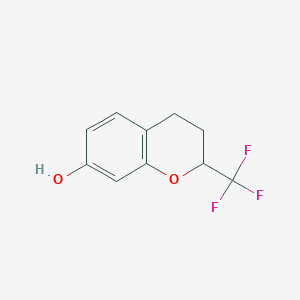

2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-7-ol

Description

Properties

IUPAC Name |

2-(trifluoromethyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)9-4-2-6-1-3-7(14)5-8(6)15-9/h1,3,5,9,14H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGDTMVYPICSHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)OC1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Temperature : 80–120°C under inert atmosphere (N₂/Ar).

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Yield : 60–75% after purification via column chromatography.

Mechanism :

The reaction proceeds via a copper-mediated radical pathway, where CF₃I generates trifluoromethyl radicals that attack the benzopyran core at the 2-position. K₂CO₃ acts as a base to deprotonate intermediates, while CuI facilitates electron transfer.

Industrial Adaptation :

Continuous flow reactors are employed to enhance yield (85–90%) and reduce side products. Automated systems control parameters such as residence time (10–15 min) and pressure (2–3 bar).

Two-Step Synthesis from Phenol and γ-Butyrolactone

A patented method (CN108148032B) constructs the benzopyran skeleton before introducing the trifluoromethyl group.

Step 1: Formation of Intermediate

Step 2: Acid-Catalyzed Cyclization

-

Catalyst : ZnCl₂ or trifluoromethanesulfonic acid (TfOH) at 75–150°C.

-

Trifluoromethylation : Post-cyclization treatment with CF₃I under standard conditions yields the final product.

Advantages :

-

Scalable for industrial production.

-

Tolerates electron-withdrawing (e.g., Br, NO₂) and donating (e.g., OMe) substituents.

Solvent-Free Microwave-Assisted Synthesis

An eco-friendly approach utilizes L-proline/SiO₂ as a heterogeneous catalyst under microwave irradiation.

Protocol:

-

Reactants : 2-hydroxybenzaldehyde derivatives and ethyl trifluoroacetoacetate.

-

Conditions : Solvent-free, 80°C (oven) or 126 W (microwave).

| Entry | R₁ | R₂ | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | H | H | 12 | 82 |

| 2 | Cl | H | 17 | 89 |

| 3 | NO₂ | H | 6 | 92 |

Key Features :

-

Microwave irradiation reduces reaction time by 80% compared to conventional heating.

-

Catalyst reusability: L-proline/SiO₂ retains activity for 3 cycles with <5% yield drop.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Trifluoromethylation | 60–75 | 6–12 h | High | Moderate (solvents) |

| Two-Step Synthesis | 45–66 | 24–48 h | Industrial | Low (atom economy) |

| Microwave-Assisted | 68–92 | 8–18 min | Lab-scale | Green (solvent-free) |

Challenges and Optimization Strategies

-

Side Reactions : Over-trifluoromethylation can occur at elevated temperatures. Mitigated by stoichiometric control (1.1 eq CF₃I).

-

Purification : Silica gel chromatography remains standard, but recrystallization from ethanol improves purity (>98%).

-

Catalyst Cost : CuI is cost-prohibitive for large batches. Alternatives like Fe₃O₄-supported Cu nanoparticles are under investigation .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding dihydro derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-7-one.

Reduction: Formation of 2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-7-ol derivatives.

Substitution: Formation of substituted benzopyran derivatives with various functional groups.

Scientific Research Applications

2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-7-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly for its stability and lipophilicity.

Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-7-ol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-7-ol with structurally related benzopyran derivatives, focusing on substituent effects, physicochemical properties, and biological activities:

Key Comparative Analysis:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 6-nitro substituent in trans-4-amino-6-nitro-2H-1-benzopyrans enhances antihypertensive activity by stabilizing negative charge in transition states . Positional Influence: EWGs at C6 (e.g., NO₂ in ) are optimal for vasodilation, while the C2-CF₃ substitution in the target compound may shift activity toward other targets (e.g., ion channels or metabolic enzymes) .

Physicochemical Properties: Lipophilicity: The CF₃ group increases logP compared to hydroxyl- or methoxy-substituted analogs (e.g., 3,4-dihydro-7-hydroxy-4-phenylcoumarin), enhancing membrane permeability but reducing aqueous solubility . Metabolic Stability: Fluorinated compounds like the target are less prone to oxidative metabolism, offering longer half-lives than non-fluorinated analogs (e.g., 3,4-dimethoxy derivatives in ) .

The 7-OH group, common in vasodilatory benzopyrans (), may confer antioxidant or radical-scavenging properties .

Biological Activity

2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-7-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following molecular structure:

- IUPAC Name : ((2R,3S)-2-(trifluoromethyl)chroman-3-yl)methanol

- Molecular Formula : C11H11F3O2

- Molecular Weight : 240.20 g/mol

Biological Activity Overview

Research indicates that 2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-7-ol exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.

- Anti-inflammatory Effects : It appears to modulate inflammatory pathways.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of this compound. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings indicate its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies have indicated that 2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-7-ol can inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Research Findings and Future Directions

Research on 2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-7-ol is still emerging. Future studies should focus on:

- In Vivo Studies : To confirm the efficacy and safety profile.

- Mechanistic Studies : To elucidate the precise biological pathways affected by the compound.

- Formulation Development : To explore potential drug delivery systems for enhanced bioavailability.

Q & A

Q. What statistical approaches are recommended for interpreting heterogeneous data from high-throughput screening?

- Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability. Use hierarchical clustering or principal component analysis (PCA) to group compounds with similar activity profiles. Bayesian modeling or machine learning (e.g., random forests) identifies key structural features driving bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.